Acide urocanique cis

Vue d'ensemble

Description

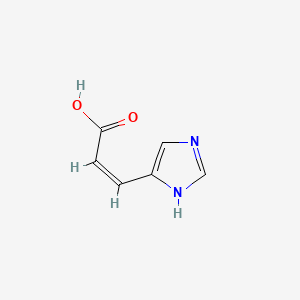

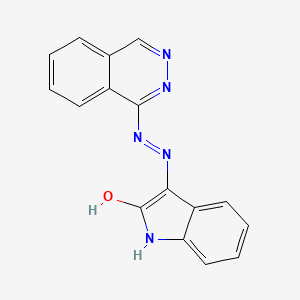

Acide cis-urocanique: est un composé chimique produit par l'irradiation ultraviolette de l'acide trans-urocanique, un métabolite formé naturellement dans le corps à partir de l'histidine . Il est connu pour son rôle dans la réponse de la peau aux rayonnements ultraviolets et son implication dans l'immunosuppression .

Applications De Recherche Scientifique

Cis-urocanic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Cis-Urocanic acid (cis-UCA) primarily targets the 5-HT 2A receptor . It acts as an agonist of this receptor, which plays a crucial role in the immune system . It is also known to interact with immune cells locally and systemically to generate T cells with suppressor function .

Mode of Action

Cis-UCA interacts with its targets by acting as an immunosuppressant . It is capable of transporting protons from the mildly acidic extracellular medium into the cell cytosol . This results in intracellular acidification, which suppresses many cellular activities . Blocking the 5-HT 2A receptor has been shown to reduce cis-UCA mediated photocarcinogenesis .

Biochemical Pathways

Cis-UCA affects several biochemical pathways. It promotes the ERK and JNK signalling pathways by efficiently inhibiting the activity of serine/threonine and tyrosine phosphatases . The immunomodulatory effects of cis-UCA are complex and also involve other pathways . At low levels, it shows anti-inflammatory actions and may be protective against UV damage in the cornea and retina .

Pharmacokinetics

The pharmacokinetics of cis-UCA have been studied in clinical trials. It was found that cis-UCA remained close to endogenous levels in plasma and urine . The fraction of the administered drug excreted into urine over the total collection period ranged from 3.2% to 61.6% of the last dose and from 1.1% to 20.5% of the daily dose .

Result of Action

The action of cis-UCA results in both apoptotic and necrotic cell death . It rapidly impairs the metabolic activity of cells and causes them to arrest in the cell cycle . It also inhibits the proliferation and survival of certain carcinoma cells . At the molecular level, cis-UCA induces immunosuppression and has been implicated in the development of skin cancer .

Action Environment

The action of cis-UCA is influenced by environmental factors such as ultraviolet (UV) radiation. UV radiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The cis form, which is able to induce immunosuppression, is produced by UV irradiation of trans-urocanic acid, a metabolite naturally formed in the body from histidine . The action spectrum for the production of cis-UCA is most effective within the UVB waveband at 280–310 nm .

Analyse Biochimique

Biochemical Properties

cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, cis-Urocanic acid interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .

Cellular Effects

cis-Urocanic acid has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of cis-Urocanic acid involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. cis-Urocanic acid inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Urocanic acid change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to cis-Urocanic acid has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cis-Urocanic acid vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, cis-Urocanic acid can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

cis-Urocanic acid is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

cis-Urocanic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of cis-Urocanic acid can influence its localization and activity within the cell .

Subcellular Localization

The subcellular localization of cis-Urocanic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows cis-Urocanic acid to interact with specific biomolecules and cellular structures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: L'acide cis-urocanique est généralement produit par l'irradiation ultraviolette de l'acide trans-urocanique . Ce processus implique l'isomérisation de l'acide trans-urocanique en sa forme cis sous la lumière ultraviolette .

Méthodes de production industrielle: La production industrielle de l'acide cis-urocanique suit une méthode similaire, utilisant la lumière ultraviolette pour induire l'isomérisation de l'acide trans-urocanique . Cette méthode est efficace et largement utilisée en raison de sa simplicité et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions: L'acide cis-urocanique subit diverses réactions chimiques, notamment :

Oxydation: L'acide cis-urocanique peut être oxydé dans certaines conditions.

Réduction: Il peut également subir des réactions de réduction.

Substitution: Des réactions de substitution impliquant l'acide cis-urocanique sont également possibles.

Réactifs et conditions courantes :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution: Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes et les nucléophiles.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L'acide cis-urocanique a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'acide cis-urocanique exerce ses effets principalement par son action d'agoniste du récepteur 5-HT2A . Ce récepteur est impliqué dans divers processus physiologiques, notamment la réponse immunitaire et l'inflammation . En se liant à ce récepteur, l'acide cis-urocanique peut moduler la fonction immunitaire et réduire l'inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide trans-urocanique: Le précurseur de l'acide cis-urocanique, produit à partir de l'histidine.

Histidine: L'acide aminé dont l'acide urocanique est dérivé.

Dérivés de l'imidazole: Composés ayant des structures et des propriétés similaires.

Unicité: L'acide cis-urocanique est unique en raison de son rôle spécifique dans la réponse de la peau aux rayonnements ultraviolets et de ses propriétés immunosuppressives . Contrairement à son isomère trans, l'acide cis-urocanique s'est avéré avoir des effets significatifs sur la fonction immunitaire et l'inflammation .

Propriétés

IUPAC Name |

(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIYMIARKYCTBW-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316398 | |

| Record name | cis-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-35-6 | |

| Record name | cis-Urocanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Urocanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Urocanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS-UROCANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)

![4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B1224137.png)

![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-(4-Acetylphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea](/img/structure/B1224147.png)

![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)

![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)

![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)

![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)